4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that features a bromine atom, a benzenesulfonamide group, and a tetrahydrobenzo[f][1,4]oxazepin moiety
Properties
IUPAC Name |
4-bromo-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S/c1-19-8-9-23-15-7-4-12(10-14(15)16(19)20)18-24(21,22)13-5-2-11(17)3-6-13/h2-7,10,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIISICFWQPWEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of a suitable precursor, followed by the formation of the benzenesulfonamide group and the construction of the tetrahydrobenzo[f][1,4]oxazepin ring system. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors, advanced purification techniques, and automated systems to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and tetrahydrobenzo[f][1,4]oxazepin analogs. Examples include:
- 4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide analogs with different substituents on the benzenesulfonamide group .
- Other benzenesulfonamide derivatives with varying ring systems and functional groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
4-Bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound notable for its potential pharmacological properties. The compound features a bromine atom, a sulfonamide group, and a tetrahydrobenzo[f][1,4]oxazepine moiety, which are critical for its biological activity. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 481.4 g/mol. The presence of functional groups such as sulfonamides and oxazepines suggests significant interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃BrN₂O₄S |
| Molecular Weight | 397.2 g/mol |
| CAS Number | 922009-27-6 |
The mechanism of action for this compound involves interactions with specific enzymes or receptors. It may inhibit enzymatic activity or alter signal transduction pathways, leading to various biological effects such as anti-inflammatory and anti-cancer activities .
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. Research has shown limited but significant activity against certain bacterial pathogens .
Anti-Cancer Activity
The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that it can inhibit cancer cell proliferation and modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α . The effectiveness varies depending on the type of cancer cells used in assays.
| Cell Line | Cytotoxic Effect | Cytokine Modulation |
|---|---|---|
| MCF-7 (Breast Cancer) | Significant | IL-6 Release |
| HCT-116 (Colon Cancer) | Moderate | TNF-α Release |
Anti-inflammatory Activity
Research indicates that benzoxazepine derivatives exhibit anti-inflammatory properties. The presence of the sulfonamide group may enhance these effects by modulating immune responses .
Case Studies
Study 1: Synthesis and Evaluation
A study synthesized various benzoxazepine derivatives including this compound. The derivatives were evaluated for their biological activities including antimicrobial and anticancer effects. Results indicated significant cytotoxicity against solid tumor cell lines with varying efficacy .
Study 2: Mechanistic Insights
Another study focused on the interaction of the compound with specific protein targets. Binding affinity assays revealed that the compound effectively binds to certain enzymes involved in cancer progression, suggesting potential therapeutic applications in oncology.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide, and how can reaction yields be optimized?
Answer:
The synthesis of this compound likely involves multi-step routes, such as coupling brominated benzenesulfonamide intermediates with functionalized benzo-oxazepine precursors. Key steps may include:
- Triazine-mediated coupling : Use trichlorotriazine (TCT) as a coupling agent to link aromatic moieties, as demonstrated in analogous sulfonamide syntheses .
- Nucleophilic substitution : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) for bromine retention and reduced side reactions.
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization to isolate high-purity product .
Yield optimization may involve catalytic additives (e.g., DMAP) and inert atmosphere protocols to minimize oxidation .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- NMR : Focus on ¹H/¹³C-NMR to confirm the sulfonamide linkage (δ ~10-12 ppm for NH) and bromine’s deshielding effects on adjacent protons. Compare with structurally similar compounds (e.g., 4-bromo-N-methylbenzamide ).
- IR : Validate carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (SO₂, ~1160-1320 cm⁻¹) groups .
- Mass Spectrometry : Use HRMS to confirm molecular ion [M+H]⁺ and isotopic patterns (²⁹.9% abundance for Br⁷⁹/Br⁸¹) .
Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign proton-carbon correlations, particularly in the benzo-oxazepine ring system .
- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to identify conformational discrepancies .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for NH protons) to confirm exchangeable protons .
Advanced: What methodologies are recommended for studying the biological activity of this compound, particularly its interaction with neurotransmitter receptors?
Answer:
- In vitro Binding Assays : Use radioligand displacement (e.g., ³H-flunitrazepam for GABAₐ receptors) to measure IC₅₀ values. Include positive controls (e.g., diazepam) .
- Molecular Docking : Perform homology modeling of target receptors (e.g., serotonin or benzodiazepine receptors) using AutoDock Vina to predict binding modes .
- Functional Assays : Measure intracellular Ca²⁺ flux or cAMP levels in transfected HEK293 cells to assess receptor activation/inhibition .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Answer:
- Analog Synthesis : Modify substituents on the benzo-oxazepine (e.g., methyl → ethyl) and benzenesulfonamide (e.g., bromine → chlorine) to assess steric/electronic effects .
- Pharmacokinetic Screening : Use Caco-2 monolayers for permeability and microsomal stability assays to prioritize analogs with improved bioavailability .
- Toxicity Prediction : Apply PASS software to predict off-target effects (e.g., hepatotoxicity) and refine structural motifs .
Advanced: What experimental designs are suitable for assessing the environmental fate of this compound?
Answer:
- Hydrolysis Studies : Incubate the compound in buffers (pH 4-9) at 25-50°C, monitoring degradation via LC-MS. Identify hydrolysis products (e.g., sulfonic acid derivatives) .
- Soil Sorption Experiments : Use batch equilibrium methods with varying soil types to calculate Kd values and predict mobility .
- Ecotoxicity Testing : Conduct Daphnia magna or algae growth inhibition assays to estimate EC₅₀ values for environmental risk assessment .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or copper(I) iodide for Buchwald-Hartwig amination, if applicable .
- Microwave Assistance : Apply microwave irradiation (e.g., 100°C, 30 min) to accelerate sluggish reactions .
- Protecting Groups : Temporarily protect reactive sites (e.g., ketone in oxazepine) to prevent side reactions during coupling .
Advanced: What statistical approaches are recommended for analyzing dose-response data in biological assays?
Answer:
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ and Hill coefficients .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant differences in potency .
- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values to assess reproducibility .
Advanced: How can computational methods predict the metabolic pathways of this compound?
Answer:
- CYP450 Metabolism Prediction : Use StarDrop or MetaSite to identify likely sites of oxidation (e.g., benzylic positions) .
- Phase II Metabolism : Simulate glucuronidation or sulfation using enzyme kinetic models (e.g., SimCYP) .
- In silico Toxicity : Apply Derek Nexus to flag structural alerts (e.g., mutagenic potential of aromatic amines) .
Advanced: What strategies can mitigate spectral interference in UV-Vis analysis of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
